

A Technical Guide to 3-Bromobenzenesulfonamide: Commercial Availability, Purity, and Application in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromobenzenesulfonamide**

Cat. No.: **B181283**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and purity of **3-Bromobenzenesulfonamide**, a key intermediate in pharmaceutical research and development. This document outlines standard analytical and purification protocols and illustrates its application in the synthesis of bioactive molecules.

Commercial Availability and Purity

3-Bromobenzenesulfonamide (CAS No. 89599-01-9) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research-grade purities, generally ranging from 97% to over 98%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).

Below is a summary of representative commercial sources and their stated purity levels for **3-Bromobenzenesulfonamide**.

Supplier	Stated Purity	Analytical Method
Thermo Scientific Chemicals	97%	≥96.0% (GC)
Sigma-Aldrich	97%	Not Specified
TCI America	>98.0%	GC
Oakwood Chemical	Not Specified	Not Specified
Abound Chem	98%	Not Specified

Experimental Protocols

Synthesis of 3-Bromobenzenesulfonamide

A standard laboratory-scale synthesis of **3-bromobenzenesulfonamide** involves the reaction of 3-bromobenzenesulfonyl chloride with an ammonia solution.

Procedure:

- Under ice bath conditions, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.
- Slowly add a concentrated aqueous ammonia solution (e.g., 25%) to the stirred solution.
- Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for approximately 30 minutes.
- Gradually warm the mixture to room temperature and continue stirring for several hours (typically 6 hours) to ensure the completion of the reaction.
- The resulting solid precipitate is collected by vacuum filtration.
- The collected solid is washed thoroughly with water to remove any remaining salts.
- The product is then dried under vacuum to yield crude **3-bromobenzenesulfonamide** as a white to off-white solid.^[1]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying crude **3-bromobenzenesulfonamide**. The choice of solvent is critical for achieving high purity and yield. A mixed solvent system is often effective for sulfonamides.

Procedure:

- Dissolve the crude **3-bromobenzenesulfonamide** in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol or acetone).
- While the solution is still hot, add a "poor" solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
- If turbidity persists, add a small amount of the "good" solvent until the solution becomes clear again.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent mixture.
- Dry the crystals under vacuum to obtain pure **3-bromobenzenesulfonamide**.

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of **3-bromobenzenesulfonamide** and identifying any impurities. A reverse-phase HPLC method is typically suitable.

Methodology:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile is commonly used. For example, a

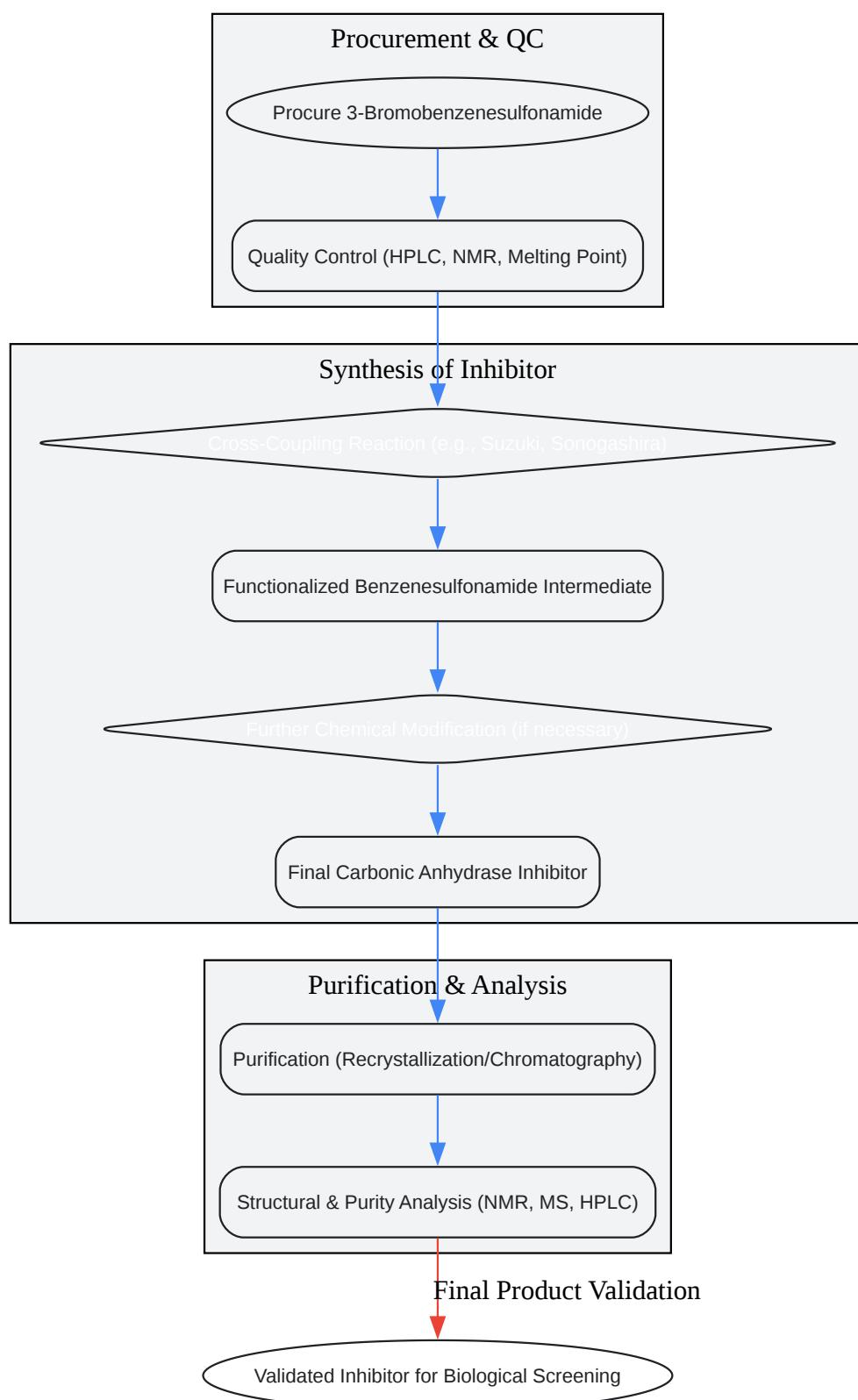
gradient from a higher aqueous composition to a higher organic composition can be employed.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the aromatic ring absorbs, for instance, 220-260 nm.
- Sample Preparation: A known concentration of the **3-bromobenzenesulfonamide** sample is prepared in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of **3-bromobenzenesulfonamide** and assessing its purity.

Procedure:


- Dissolve a small amount of the sample in a deuterated solvent, such as DMSO-d₆.
- Acquire the ¹H NMR spectrum.
- The expected chemical shifts for **3-bromobenzenesulfonamide** in DMSO-d₆ are approximately:
 - δ 7.97 (t, 1H)
 - δ 7.84-7.80 (m, 2H)
 - δ 7.54 (t, 1H)
 - δ 7.50 (br s, 2H, -SO₂NH₂)[\[1\]](#)

Application in Drug Discovery: Synthesis of Carbonic Anhydrase Inhibitors

3-Bromobenzenesulfonamide serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly carbonic anhydrase inhibitors. These inhibitors are used in

the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase. The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies.

Below is a diagram illustrating a generalized workflow for the synthesis of a carbonic anhydrase inhibitor using **3-bromobenzenesulfonamide** as a key starting material.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a carbonic anhydrase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMOBENZENESULFONAMIDE | 89599-01-9 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Bromobenzenesulfonamide: Commercial Availability, Purity, and Application in Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181283#commercial-availability-and-purity-of-3-bromobenzenesulfonamide-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com